molecular formula C5H7NS B7905752 N-methylthiophen-2-amine

N-methylthiophen-2-amine

Cat. No.: B7905752
M. Wt: 113.18 g/mol
InChI Key: HTFVNIFIHYDJTM-UHFFFAOYSA-N
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Description

N-methylthiophen-2-amine is a useful research compound. Its molecular formula is C5H7NS and its molecular weight is 113.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methylthiophen-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NS/c1-6-5-3-2-4-7-5/h2-4,6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTFVNIFIHYDJTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Role of Thiophene and Secondary Amine Moieties in Contemporary Organic Chemistry

The utility of N-methylthiophen-2-amine in organic synthesis can be understood by first examining its two key components: the thiophene (B33073) ring and the secondary amine group.

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a prominent scaffold in organic chemistry. numberanalytics.comnumberanalytics.com Its aromaticity, conferred by the delocalization of six π-electrons, makes it relatively stable, yet the presence of the sulfur atom introduces distinct electronic properties compared to its carbocyclic analogue, benzene (B151609). numberanalytics.comwikipedia.org This influences its reactivity, making it a versatile building block in the synthesis of a wide array of organic compounds, including pharmaceuticals and materials for organic electronics. numberanalytics.comnumberanalytics.com Thiophene and its derivatives are known to participate in various reactions such as electrophilic substitution and metal-catalyzed cross-coupling reactions. numberanalytics.com The ability to replace a benzene ring with a thiophene ring without a significant loss of biological activity, a concept known as bioisosterism, has made thiophene a privileged structure in medicinal chemistry. wikipedia.orgslideshare.net

Secondary amines are organic compounds characterized by a nitrogen atom bonded to two organic substituents and one hydrogen atom. wisdomlib.orgfiveable.me They are fundamental components in organic synthesis, primarily acting as nucleophiles and bases due to the lone pair of electrons on the nitrogen atom. universalclass.compurkh.com This reactivity is harnessed in a multitude of chemical transformations to form new carbon-nitrogen bonds, which are crucial in the assembly of many biologically active molecules and functional materials. unacademy.com Secondary amines are integral to the synthesis of numerous pharmaceuticals, agrochemicals, and dyes. purkh.comsolubilityofthings.com

Structural Characteristics and Chemical Significance of N Methylthiophen 2 Amine and Cognate Thiophene Amine Architectures

The combination of the thiophene (B33073) ring and a secondary amine group in a single molecule, as seen in N-methylthiophen-2-amine and related structures, gives rise to a unique chemical entity with specific properties. The electron-rich nature of the thiophene ring can influence the basicity and nucleophilicity of the adjacent amine group.

This compound belongs to the class of aminothiophenes, which are important intermediates in organic synthesis. The general structure of thiophene-amine architectures allows for diverse functionalization. For instance, the amine group can undergo acylation, alkylation, and can participate in the formation of Schiff bases. ijcrt.orgacs.org The thiophene ring itself can be subject to electrophilic substitution, although the position of substitution is directed by the activating amino group.

The structural framework of these compounds is significant in medicinal chemistry. Thiophene-amine derivatives have been investigated for a range of biological activities. nih.govmdpi.com The specific arrangement of the thiophene ring and the amine functionality allows these molecules to interact with biological targets such as enzymes and receptors.

Below is a table summarizing some representative thiophene-amine derivatives and their key structural features.

Compound NameMolecular FormulaKey Structural Features
This compoundC5H7NSA secondary amine attached to the C2 position of a thiophene ring.
3-fluoro-N-methylthiophen-2-amineC5H6FNSA fluorine atom at the C3 position of the this compound core. nih.gov
5-[4-(benzyloxy)phenyl]-N-methylthiophen-2-amineC18H17NOSA benzyloxyphenyl substituent at the C5 position of the this compound core. molport.com
4-Methyl-N-[(5-methylthiophen-2-yl)methyl]anilineC13H15NSA methyl-substituted aniline (B41778) linked via a methylene (B1212753) bridge to a methyl-substituted thiophene. ontosight.ai
HEXYL[(5-METHYLTHIOPHEN-2-YL)METHYL]AMINEC12H21NSA secondary amine with a hexyl group and a 5-methylthiophen-2-ylmethyl group. evitachem.com

Historical Context and Current Research Trajectories in Thiophene Derived Amine Chemistry

The chemistry of thiophene (B33073) dates back to its discovery by Viktor Meyer in 1882 as a contaminant in benzene (B151609). wikipedia.orgresearchgate.netnih.gov This discovery opened the door to the exploration of thiophene chemistry and its derivatives. The synthesis of aminothiophenes has been a subject of interest for many years, with established methods like the Gewald reaction providing access to substituted 2-aminothiophenes. nih.gov

Early research focused on the fundamental reactivity and synthesis of simple thiophene amines. Over time, with the advancement of synthetic methodologies, more complex and functionalized thiophene-amine architectures have become accessible. This has been driven in part by the recognition of their potential in medicinal chemistry. researchgate.netrsc.org

Current research continues to explore new synthetic routes to thiophene-derived amines that are more efficient and environmentally friendly, such as microwave-assisted synthesis. nih.gov There is also a significant focus on the design and synthesis of novel thiophene-amine derivatives with specific biological activities. bohrium.commdpi.com This includes their use as scaffolds for the development of enzyme inhibitors and other therapeutic agents. bohrium.comnih.gov The versatility of the thiophene-amine core allows for extensive pharmacomodulation to optimize activity and pharmacokinetic properties. mdpi.com

Recent studies have highlighted the synthesis of various substituted N-(thiophen-2-yl) amides and Schiff bases derived from thiophene amines, exploring their coordination chemistry and potential applications in material science. ijcrt.orgacs.orgmdpi.com The ongoing investigation into these compounds underscores their continued importance in the field of organic and medicinal chemistry.

Synthetic Strategies for N-Methylthiophen-2-amine and Its Analogs

The synthesis of this compound, a key structural motif in various pharmacologically active compounds, is approached through several strategic methodologies. These methods primarily include direct N-alkylation and reductive amination, each offering distinct advantages and challenges depending on the substrate and desired outcome. This article details the core synthetic routes, focusing on the chemical principles and reaction specifics for producing this compound and its derivatives.

Advanced Spectroscopic Elucidation of N Methylthiophen 2 Amine Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, a precise picture of the molecular structure can be assembled.

The ¹H NMR spectrum of N-methylthiophen-2-amine provides information on the number of distinct proton environments, their electronic surroundings, and the proximity of neighboring protons. The spectrum is expected to show signals corresponding to the three protons on the thiophene (B33073) ring, the proton on the amine nitrogen (N-H), and the three protons of the N-methyl group.

The electron-donating nature of the methylamino group significantly influences the chemical shifts of the thiophene ring protons, causing them to appear at higher fields (lower ppm values) compared to unsubstituted thiophene. Based on data from analogous compounds like thiophene-2-ethylamine and N-methylaniline, the predicted chemical shifts and coupling patterns can be summarized as follows chemicalbook.comchemicalbook.com:

Thiophene Ring Protons: The three protons on the thiophene ring (H3, H4, and H5) are chemically distinct and couple with each other. H5 is typically the most downfield of the ring protons, appearing as a doublet of doublets due to coupling with H4 and H3. H3 is expected to be the most upfield, appearing as a doublet of doublets from coupling to H4 and H5. H4 will appear as a doublet of doublets, coupled to both H3 and H5.

N-Methyl Protons: The three protons of the methyl group attached to the nitrogen are equivalent and will appear as a single, sharp signal (singlet), as they have no adjacent protons to couple with. In some cases, a small coupling to the N-H proton might be observed.

Amine Proton (N-H): The N-H proton signal is typically a broad singlet. Its chemical shift can vary depending on solvent, concentration, and temperature due to hydrogen bonding effects.

Table 1. Predicted ¹H NMR Spectroscopic Data for this compound.
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H5~6.5 - 6.7Doublet of Doublets (dd)J₅₄ ≈ 5.5 Hz, J₅₃ ≈ 1.5 Hz
H4~6.1 - 6.3Doublet of Doublets (dd)J₄₅ ≈ 5.5 Hz, J₄₃ ≈ 3.5 Hz
H3~6.0 - 6.2Doublet of Doublets (dd)J₃₄ ≈ 3.5 Hz, J₃₅ ≈ 1.5 Hz
N-HVariable (~3.5 - 4.5)Broad Singlet (br s)N/A
N-CH₃~2.8 - 3.0Singlet (s)N/A

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides insight into their chemical environment (e.g., aromatic, aliphatic, attached to a heteroatom). For this compound, five distinct carbon signals are expected: four for the thiophene ring and one for the methyl group.

The chemical shifts are predicted based on data for thiophene and the known substituent effects of an amino group on an aromatic ring, as seen in N-methylaniline chemicalbook.comresearchgate.net. The carbon atom directly attached to the nitrogen (C2) is expected to be the most downfield of the ring carbons due to the deshielding effect of the electronegative nitrogen atom. The methyl carbon will appear significantly upfield, characteristic of an sp³-hybridized carbon attached to nitrogen.

Table 2. Predicted ¹³C NMR Spectroscopic Data for this compound.
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2~145 - 150
C5~120 - 125
C4~115 - 120
C3~105 - 110
N-CH₃~30 - 35

While 1D NMR spectra propose the types of protons and carbons present, 2D NMR experiments are essential to confirm how they are connected.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show cross-peaks connecting H3 with H4, and H4 with H5, confirming their adjacency on the thiophene ring. A weaker correlation between H3 and H5 might also be visible, confirming the five-membered ring structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It provides a direct link between the ¹H and ¹³C assignments. The HSQC spectrum would show cross-peaks for the H3-C3, H4-C4, H5-C5, and the N-CH₃ proton-carbon pairs.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two or three bonds. This is crucial for connecting different parts of the molecule and assigning quaternary (non-protonated) carbons. Key expected correlations for this compound would include:

A cross-peak between the N-CH₃ protons and the C2 carbon, definitively linking the methyl group to the thiophene ring at the 2-position.

Correlations from the N-H proton to both C2 and C3.

Correlations from H3 to carbons C2, C4, and C5.

Correlations from H5 to carbons C3 and C4.

Together, these 2D experiments provide unambiguous evidence for the complete structural assignment of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for identifying their presence.

The IR spectrum of this compound would be dominated by absorptions from the secondary amine and the substituted thiophene ring. Data from N-methylaniline and 2-substituted thiophenes provide a reliable basis for assigning these vibrational modes researchgate.netiosrjournals.org.

N-H Stretch: As a secondary amine, a single, moderately sharp absorption band is expected in the region of 3400-3420 cm⁻¹. The experimental spectrum for N-methylaniline shows this peak at 3411-3417 cm⁻¹ researchgate.netresearchgate.net.

Aromatic C-H Stretch: The stretching of C-H bonds on the thiophene ring typically occurs just above 3000 cm⁻¹, in the 3100-3000 cm⁻¹ range iosrjournals.org.

Aliphatic C-H Stretch: The C-H bonds of the N-methyl group will show stretching vibrations just below 3000 cm⁻¹, usually around 2800-2950 cm⁻¹ tandfonline.com.

C=C Ring Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic thiophene ring typically appear as a series of bands in the 1600-1400 cm⁻¹ region. For 2-substituted thiophenes, bands are often observed around 1530 cm⁻¹, 1450 cm⁻¹, and 1350 cm⁻¹ iosrjournals.org.

C-N Stretch: The stretching vibration of the aromatic carbon to nitrogen bond (C₂-N) is expected to appear as a strong band in the 1335-1250 cm⁻¹ region.

N-H Bend: The in-plane bending vibration of the N-H bond may be visible in the 1600-1500 cm⁻¹ region, though it can sometimes be weak or obscured by ring stretching bands.

Table 3. Characteristic IR Absorption Frequencies for this compound.
Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity
N-H Stretch3400 - 3420Medium, Sharp
Aromatic C-H Stretch3000 - 3100Weak to Medium
Aliphatic C-H Stretch2800 - 2950Medium
C=C Ring Stretch1400 - 1600Medium to Strong (multiple bands)
C-N Stretch (Aromatic)1250 - 1335Strong

In a condensed phase (liquid or solid), this compound molecules can interact via intermolecular hydrogen bonding, where the N-H group of one molecule acts as a hydrogen bond donor and an electronegative atom (like the nitrogen or sulfur of another molecule) acts as an acceptor.

This interaction has a notable effect on the IR spectrum. The presence of hydrogen bonding typically causes the N-H stretching frequency to shift to a lower wavenumber (e.g., towards 3350 cm⁻¹) and the absorption band to become significantly broader and more intense compared to the free, non-hydrogen-bonded N-H stretch observed in a dilute solution. The extent of this shift and broadening provides qualitative information about the strength and nature of the hydrogen bonding network within the sample.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For the structural elucidation of this compound, it provides critical information regarding the molecule's mass and its structural components through fragmentation analysis.

Determination of Molecular Mass and Fragmentation Patterns

In mass spectrometry, a sample is vaporized and ionized, often by bombarding it with a stream of high-energy electrons. This process typically removes an electron from the molecule, forming a positively charged molecular ion (M•+). chemguide.co.uk The mass of this ion, detected by the spectrometer, provides the molecular mass of the compound.

For this compound (C₅H₇NS), the presence of a single nitrogen atom dictates that its molecular ion will have an odd nominal mass, in accordance with the Nitrogen Rule. whitman.edu The energetic molecular ions are unstable and can break apart into smaller, characteristic fragments. The analysis of these fragmentation patterns provides a molecular fingerprint that aids in structural confirmation. chemguide.co.uk

The primary fragmentation pathway for aliphatic amines involves the cleavage of the carbon-carbon bond alpha to the nitrogen atom (α-cleavage), as this results in the formation of a stable, resonance-stabilized cation. miamioh.edulibretexts.org In this compound, several key fragmentation patterns can be predicted. The α-cleavage of a C-H bond from the methyl group would result in the loss of a hydrogen radical, leading to a prominent [M-1]⁺ peak. Another significant fragmentation would be the cleavage of the N-C(thiophene) bond.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

m/z Value Ion Structure Description
113 [C₅H₇NS]•+ Molecular Ion (M•+)
112 [C₅H₆NS]⁺ Loss of a hydrogen radical (•H) from the methyl group
98 [C₄H₄NS]⁺ Loss of a methyl radical (•CH₃)

Note: The m/z values are based on the most abundant isotopes of each element.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

While conventional mass spectrometry provides nominal mass, high-resolution mass spectrometry (HRMS) can measure the mass of ions with extremely high accuracy, typically to within a few parts per million (ppm). fiu.eduresearchgate.net This precision allows for the determination of the exact elemental composition of the molecular ion and its fragments, as different elemental formulas with the same nominal mass will have slightly different exact masses due to the mass defects of their constituent atoms. nih.gov

HRMS is invaluable for distinguishing between compounds that are isobaric (have the same nominal mass). For this compound, HRMS can unequivocally confirm its elemental composition of C₅H₇NS.

Table 2: HRMS Data for this compound

Formula Nominal Mass Monoisotopic Mass Calculated Exact Mass

The calculated exact mass is based on the masses of the most common isotopes: ¹²C = 12.000000, ¹H = 1.007825, ¹⁴N = 14.003074, ³²S = 31.972071.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower energy (ground state) orbitals to higher energy (excited state) orbitals. libretexts.org The resulting spectrum provides insights into the electronic structure of the molecule, particularly the nature of its conjugation systems.

Analysis of Electronic Transitions and Conjugation Systems

The structure of this compound contains two key features that give rise to UV-Vis absorption: the thiophene ring, which is a π-conjugated chromophore, and the nitrogen atom of the amino group, which possesses a non-bonding pair of electrons (n-electrons). The interaction of light with these features can induce several types of electronic transitions. uzh.chyoutube.com

The primary transitions expected for this molecule are:

π → π* transitions: These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the thiophene ring. These transitions are typically high in energy (occur at shorter wavelengths) and have high molar absorptivity (ε).

n → π* transitions: This type of transition involves promoting a non-bonding electron from the nitrogen atom's lone pair into a π* antibonding orbital of the thiophene ring. These transitions are generally lower in energy (occur at longer wavelengths) and have a much lower intensity compared to π → π* transitions. uzh.ch

The amino group (-NHCH₃) acts as an auxochrome, a group that, when attached to a chromophore, modifies the wavelength and intensity of the absorption maximum (λmax). The lone pair on the nitrogen atom can delocalize into the π-system of the thiophene ring, extending the conjugation and causing a bathochromic shift (a shift to longer wavelengths) of the π → π* absorption band.

Table 3: Expected Electronic Transitions for this compound

Transition Type Chromophore/Electrons Involved Expected Wavelength Region Expected Molar Absorptivity (ε)
π → π* Thiophene π-system ~230-270 nm High ( > 1,000 L mol⁻¹ cm⁻¹)

X-ray Diffraction Analysis

Single-Crystal X-ray Diffraction for Definitive Molecular and Supramolecular Structure

For an unambiguous determination of the molecular and supramolecular structure of this compound, single-crystal X-ray diffraction is the gold standard. mdpi.commdpi.com By irradiating a single crystal of the compound with an X-ray beam, a diffraction pattern is produced that can be mathematically transformed into a three-dimensional electron density map, from which the positions of the individual atoms can be resolved.

This analysis would provide definitive data on:

Molecular Structure: Precise bond lengths and angles of the thiophene ring and the N-methylamino substituent. It would confirm the planarity of the thiophene ring and reveal the geometry at the nitrogen atom.

Conformation: The orientation of the methyl group relative to the thiophene ring, defined by the C(thiophene)-N-C(methyl)-H torsion angles.

Supramolecular Structure: The packing of molecules in the crystal is governed by intermolecular forces. In the case of this compound, hydrogen bonding between the N-H group of one molecule and the sulfur atom or nitrogen atom of a neighboring molecule is anticipated. researchgate.net Additionally, π-π stacking interactions between the thiophene rings of adjacent molecules could play a role in the crystal packing. mdpi.com

While specific crystallographic data for this compound is not available, data from closely related 2-aminothiophene derivatives provide expected values for key structural parameters. researchgate.net

Table 4: Predicted Molecular Geometry Parameters for this compound from X-ray Diffraction

Parameter Description Expected Value
C-S Bond Length Thiophene ring C-S bond ~1.71 - 1.73 Å
C=C Bond Length Thiophene ring double bond ~1.36 - 1.38 Å
C-C Bond Length Thiophene ring single bond ~1.41 - 1.43 Å
C-N Bond Length Thiophene-Nitrogen bond ~1.35 - 1.39 Å
N-C Bond Length Nitrogen-Methyl bond ~1.45 - 1.48 Å

Crystallographic Insights into Bond Lengths, Angles, and Conformations

Typically, the thiophene ring exhibits a planar conformation. The bond lengths within the thiophene ring are influenced by the nature of the substituents. For instance, in related 2-aminothiophene structures, the C-S bond lengths are generally in the range of 1.71-1.73 Å, while the C=C double bonds are approximately 1.36-1.38 Å, and the C-C single bond is around 1.42-1.44 Å. The C-N bond connecting the amino group to the thiophene ring is expected to have a length of approximately 1.36-1.39 Å, indicating some degree of double bond character due to the delocalization of the nitrogen lone pair into the aromatic ring. The N-C bond of the methyl group would be a typical single bond with a length of about 1.47 Å nist.gov.

The bond angles within the thiophene ring are characteristic of a five-membered aromatic ring, with C-S-C angles around 92-93°, and the internal C-C-C and C-C-S angles ranging from 110° to 113°. The exocyclic angles are influenced by steric and electronic effects of the substituents. The C2-C3-N angle is expected to be in the range of 125-128°, and the C3-C2-N angle around 120-123°. The H-N-H bond angle in the amino group is anticipated to be approximately 109.5°, consistent with sp³ hybridization of the nitrogen atom, though this can be influenced by hydrogen bonding in the solid state.

Table 1: Expected Bond Lengths in this compound Based on Related Structures

BondExpected Length (Å)
C-S1.71 - 1.73
C=C1.36 - 1.38
C-C (ring)1.42 - 1.44
C2-N1.36 - 1.39
N-CH₃~1.47
C-H (ring)~1.08
C-H (methyl)~1.09
N-H~1.01

Table 2: Expected Bond Angles in this compound Based on Related Structures

AngleExpected Angle (°)
C-S-C92 - 93
C-C-S (ring)110 - 113
C-C-C (ring)110 - 113
C2-N-C(H₃)~120
C2-N-H~115
H-N-H~109.5
S-C2-N120 - 123
C3-C2-N125 - 128
H-C-H (methyl)~109.5

Auxiliary Spectroscopic and Analytical Techniques

Elemental Analysis (CHN) for Purity and Stoichiometry Confirmation

Elemental analysis is a fundamental technique to confirm the empirical formula and purity of a synthesized compound. For this compound (C₅H₇NS), the theoretical elemental composition is calculated as follows:

Carbon (C): 53.06%

Hydrogen (H): 6.23%

Nitrogen (N): 12.38%

Sulfur (S): 28.33%

While specific experimental data for this compound is not available in the reviewed literature, studies on analogous thiophene derivatives consistently report elemental analysis results that are in close agreement (typically within ±0.4%) with the calculated theoretical values, thereby confirming the successful synthesis and high purity of the target compounds. It is standard practice in synthetic chemistry to perform CHN analysis to validate the identity of a newly prepared substance.

Table 3: Theoretical vs. Expected Experimental Elemental Analysis for this compound (C₅H₇NS)

ElementTheoretical %Expected Experimental % (Typical)
Carbon53.0653.06 ± 0.4
Hydrogen6.236.23 ± 0.4
Nitrogen12.3812.38 ± 0.4

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric analysis (TGA) is employed to evaluate the thermal stability of a compound by monitoring its mass change as a function of temperature. Although a specific TGA thermogram for this compound was not found, the thermal behavior of structurally similar amine and thiophene compounds provides a basis for predicting its stability.

Generally, amine compounds can exhibit thermal degradation, with the stability being influenced by factors such as the nature of the substituents and the presence of functional groups. aidic.itnih.govnih.govmdpi.com For instance, the thermal stability of amines can be affected by the presence of CO₂ and the solvent used. nih.govmdpi.com Studies on various amine compounds show decomposition onsets ranging from moderate to high temperatures. aidic.it

For thiophene derivatives, the aromatic ring contributes to their thermal stability. TGA studies on related heterocyclic compounds often show decomposition initiating at temperatures above 200°C. For example, some N-(thiophen-2-yl) nicotinamide derivatives exhibit decomposition temperatures greater than 211°C, with some even stable up to 261°C. mdpi.com

Based on these observations, this compound is expected to be a relatively stable compound, likely showing an onset of decomposition at a temperature significantly above its boiling point. A typical TGA experiment would be conducted under an inert atmosphere (e.g., nitrogen) with a controlled heating rate (e.g., 10 °C/min) to determine the precise decomposition temperature and identify any intermediate degradation steps. mdpi.commdpi.com

Table 4: Predicted Thermal Stability of this compound Based on Analogous Compounds

ParameterPredicted Value/Behavior
Onset Decomposition Temp.Expected to be > 200 °C
Degradation StepsLikely a single-step decomposition, but multi-step cannot be ruled out.
ResidueExpected to be minimal under an inert atmosphere, indicating complete volatilization.

Coordination Chemistry of N Methylthiophen 2 Amine As a Ligand

Ligand Design Principles and Denticity of N-Methylthiophen-2-amine

The design of ligands is a cornerstone of coordination chemistry, dictating the geometry, stability, and reactivity of metal complexes. This compound possesses key features—a soft sulfur donor and a harder nitrogen donor—that make it an intriguing candidate for complexation with a range of metal ions. Its denticity, or the number of donor atoms that can bind to a central metal ion, is a primary determinant of its coordination behavior.

This compound can exhibit different coordination modes, primarily acting as either a monodentate or a bidentate ligand.

Monodentate Coordination: In this mode, the ligand binds to the metal center through a single donor atom. For this compound, the most likely site for monodentate coordination is the nitrogen atom of the methylamine group. The nitrogen atom, being a stronger Lewis base compared to the thiophenic sulfur, typically forms a more stable initial bond with a metal ion. This type of coordination is common for ligands where one donor site is significantly more reactive than the others or when steric hindrance prevents chelation.

The preferred coordination mode is influenced by several factors, including the nature of the metal ion (as per the Hard and Soft Acids and Bases theory), the reaction conditions, and the steric properties of other ligands in the coordination sphere.

The coordination versatility of this compound is rooted in the distinct electronic properties of its nitrogen and sulfur donor atoms.

Nitrogen Donor: The nitrogen atom of the secondary amine group is a relatively hard donor site. It readily donates its lone pair of electrons to form a coordinate bond with a metal ion. According to the Hard and Soft Acids and Bases (HSAB) principle, this nitrogen site will preferentially bind to hard or borderline metal ions, such as Co(II), Ni(II), and Cu(II).

Sulfur Donor: The sulfur atom within the aromatic thiophene (B33073) ring is a soft donor site. Thiophenes are generally poor ligands to most transition metals, but their coordination ability is enhanced when complexing with soft metal ions. researchgate.net The delocalization of the sulfur's lone pairs within the aromatic system reduces its donor strength compared to a thioether. However, in a bidentate coordination mode, the sulfur atom can effectively bind to soft or borderline metal ions like Cu(I), Pd(II), and Cd(II). researchgate.net The interaction between a soft metal and the soft sulfur donor contributes significantly to the stability of the resulting chelate.

The dual-donor nature of this compound allows it to form stable complexes with a wide array of transition metals, with the specific binding preference often depending on the metal's character.

Synthesis of this compound Metal Complexes

The synthesis of metal complexes with this compound typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. The outcome of the synthesis is highly dependent on the choice of metal ion, the stoichiometry of the reactants, and the specific reaction conditions employed.

This compound can form complexes with a variety of first-row transition metal ions. The general procedure involves dissolving the ligand and the metal salt, often a halide (e.g., CoCl₂, NiCl₂, CuCl₂) or acetate (e.g., Ni(OAc)₂), in a solvent like ethanol or methanol. globalresearchonline.netnih.govjchemlett.com The mixture is then typically heated under reflux to facilitate the complexation reaction. globalresearchonline.netjchemlett.com Upon cooling, the resulting metal complex often precipitates from the solution and can be isolated by filtration.

The interaction between the ligand and these metal ions leads to the formation of colored complexes, with the specific color depending on the metal and its coordination environment, which arises from d-d electronic transitions. For instance, Ni(II) complexes can be square planar or octahedral, while Co(II) often forms tetrahedral or octahedral complexes, and Cu(II) frequently exhibits distorted geometries due to the Jahn-Teller effect. mdpi.comresearchgate.netderpharmachemica.com Zn(II), having a d¹⁰ electronic configuration, typically forms colorless, tetrahedral complexes. researchgate.net

Control over the stoichiometry of the reactants is critical for isolating the desired product. The ligand-to-metal molar ratio directly influences the composition of the resulting complex. For example, a 1:1 molar ratio of metal to a bidentate ligand might yield a complex of the type [MLX₂] (where X is a monodentate anion like Cl⁻), while a 1:2 ratio could produce a complex of the formula [ML₂]X₂. nih.govmdpi.com

The choice of solvent is also crucial, as it must dissolve the reactants and facilitate the reaction, often without coordinating to the metal ion itself. Ethanol and methanol are commonly used for these types of syntheses. nih.govnih.gov The reaction temperature and time are optimized to ensure the reaction goes to completion; refluxing for several hours is a common practice. globalresearchonline.net

ParameterTypical ConditionPurpose/Effect
Metal SaltsChlorides (MCl₂), Acetates (M(OAc)₂), Nitrates (M(NO₃)₂)Provides the central metal ion for complexation. The counter-ion can sometimes coordinate to the metal.
Ligand-to-Metal Ratio1:1, 1:2, or other specific ratiosDetermines the number of ligands coordinated to the metal center (e.g., [MLX₂] vs. [ML₂]X₂). nih.gov
SolventEthanol, Methanol, DMFDissolves reactants and facilitates the reaction. Its coordinating ability can influence the product.
TemperatureRoom temperature to reflux temperature of the solventHigher temperatures increase the reaction rate and help overcome activation energy barriers.
Reaction Time1-8 hoursEnsures the reaction proceeds to completion for a good yield. globalresearchonline.net

Structural Elucidation and Geometry of this compound Metal Complexes

Determining the structure and coordination geometry of this compound metal complexes is essential for understanding their chemical and physical properties. A combination of analytical techniques is employed for this purpose, with single-crystal X-ray diffraction being the most definitive method. Spectroscopic methods and magnetic susceptibility measurements provide valuable supporting data.

The coordination geometry around the central metal ion is dictated by factors such as the metal's d-electron configuration, its oxidation state, the size of the ligand, and the ligand-to-metal ratio. For complexes of this compound, where it acts as a bidentate N,S-donor, several common geometries are anticipated for divalent transition metal ions.

Cobalt(II) (d⁷): Co(II) complexes are known to adopt either tetrahedral or octahedral geometries. derpharmachemica.commdpi.com With two this compound ligands, a tetrahedral [CoL₂] complex could form, while an octahedral [CoL₂(H₂O)₂] complex might be formed in the presence of coordinating water molecules.

Nickel(II) (d⁸): Ni(II) complexes can be found in square planar, tetrahedral, or octahedral arrangements. researchgate.net Square planar geometry is common for four-coordinate Ni(II) with strong-field ligands, often resulting in diamagnetic complexes. Tetrahedral and octahedral Ni(II) complexes are paramagnetic.

Copper(II) (d⁹): Due to the Jahn-Teller effect, four-coordinate and six-coordinate Cu(II) complexes rarely adopt ideal square planar or octahedral geometries. Instead, they are typically distorted, leading to square pyramidal or distorted octahedral structures. mdpi.com

Zinc(II) (d¹⁰): As a d¹⁰ ion, Zn(II) does not have crystal field stabilization energy and its geometry is primarily determined by steric and electrostatic factors. It most commonly forms tetrahedral complexes, such as [ZnL₂] or [ZnLCl₂]. researchgate.netekb.eg

Metal Iond-Electron CountCommon Geometries with Bidentate N,S-LigandsTypical Magnetic Behavior
Co(II)d⁷Tetrahedral, Octahedral mdpi.comParamagnetic
Ni(II)d⁸Square Planar, Tetrahedral, Octahedral researchgate.netDiamagnetic (Square Planar) or Paramagnetic
Cu(II)d⁹Distorted Square Planar, Square Pyramidal mdpi.comnih.govParamagnetic
Zn(II)d¹⁰Tetrahedral researchgate.netDiamagnetic

The structural characterization of these complexes relies on techniques such as FT-IR spectroscopy to confirm the coordination of the N-H and thiophene groups, UV-Vis spectroscopy to probe the d-d electronic transitions that inform the coordination geometry, and magnetic susceptibility measurements to determine the number of unpaired electrons, which helps distinguish between possible geometries (e.g., square planar vs. octahedral Ni(II)).

Isomerism and Stereochemistry in this compound Coordination Compounds

Isomers are different compounds that have the same chemical formula but a different arrangement of atoms. libretexts.org In coordination chemistry, two main types of isomerism are prevalent: structural isomerism and stereoisomerism. gusc.lv While specific isomers of this compound complexes are not extensively detailed in the literature, the potential for isomerism can be inferred from the common geometries adopted by its complexes.

Structural Isomerism

Structural isomers differ in which atoms are bonded to one another. libretexts.org One relevant type is linkage isomerism, which can occur when a ligand has more than one potential donor atom (an ambidentate ligand). While this compound itself typically coordinates through N and S, related ligands containing groups like thiocyanate (SCN⁻) or nitrite (NO₂⁻) could exhibit this phenomenon, bonding through either the S/N or N/O atoms, respectively. gusc.lvuomustansiriyah.edu.iq

Stereoisomerism

Stereoisomers have the same atoms and bonds but differ in the spatial arrangement of these atoms. gusc.lv

Geometric Isomerism (cis-trans): This type of isomerism is common in square planar and octahedral complexes. fiveable.meyoutube.com

In a square planar complex of the type [M(L)₂X₂], where L is this compound and X is another monodentate ligand, two geometric isomers are possible. The cis isomer has the two L ligands adjacent to each other (at 90°), while the trans isomer has them on opposite sides (at 180°). gusc.lv

In an octahedral complex of the type [M(L)₄X₂], cis and trans isomers are also possible, depending on whether the two X ligands are adjacent (90°) or opposite (180°) to each other. youtube.com For octahedral complexes of the type [M(L)₃X₃], facial (fac) and meridional (mer) isomers can exist. The fac isomer has the three identical ligands on one triangular face of the octahedron, while the mer isomer has them in a plane that bisects the molecule. uomustansiriyah.edu.iq

Optical Isomerism: This occurs when a molecule is chiral, meaning it is non-superimposable on its mirror image. Such isomers are called enantiomers. uomustansiriyah.edu.iq

Tetrahedral complexes with four different ligands are chiral and can, in principle, exist as a pair of enantiomers. However, they are often too labile to be isolated. gusc.lv

Octahedral complexes can also be chiral. For example, a complex of the type cis-[M(L)₂(AA)], where L is a monodentate ligand and AA is a bidentate ligand, would be chiral. Similarly, complexes with three bidentate ligands, such as [M(AA)₃], lack a plane of symmetry and exist as a pair of enantiomers. fiveable.me If this compound were to act as part of a larger, chiral bidentate or tridentate ligand system, its resulting octahedral complexes could exhibit optical activity.

Computational and Theoretical Studies on Ligand–Metal Binding Interactions

Computational chemistry provides powerful tools for understanding the structure, stability, and electronic properties of coordination compounds at a molecular level. Density Functional Theory (DFT) is a particularly prevalent method for studying metal complexes involving ligands like this compound. researchgate.netnajah.edu

These theoretical studies serve several key purposes:

Geometry Optimization: DFT calculations are used to find the lowest energy (most stable) three-dimensional structure of the free ligand and its metal complexes. The calculated bond lengths and angles can then be compared with experimental data from X-ray crystallography to validate the computational model. researchgate.netmdpi.com

Spectroscopic Prediction: Theoretical calculations can simulate molecular vibrations and electronic transitions. This allows for the prediction of IR and UV-Vis spectra, which aids in the assignment of experimental spectral bands to specific molecular motions or electronic excitations. mdpi.commdpi.com

Analysis of Metal-Ligand Bonding: Advanced computational techniques can be used to probe the nature of the interaction between the metal and the ligand.

Natural Bond Orbital (NBO) analysis can be used to examine charge transfer interactions between the filled orbitals of the ligand (donor) and the empty orbitals of the metal (acceptor), quantifying the covalent character of the metal-ligand bond. mdpi.commdpi.com

Quantum Theory of Atoms in Molecules (QTAIM) provides another method to analyze the electron density and characterize the type and strength of the interactions between atoms. mdpi.com

Computational Method/TechniqueApplication in Coordination ChemistryReference
Density Functional Theory (DFT)Geometry optimization, calculation of spectroscopic properties (IR, UV-Vis), and thermodynamic parameters. researchgate.netnajah.edu
Natural Bond Orbital (NBO)Analysis of charge transfer, orbital interactions, and the covalent nature of the metal-ligand bond. mdpi.commdpi.com
Quantum Theory of Atoms in Molecules (QTAIM)Characterization of the type and strength of atomic interactions based on electron density. mdpi.com
Time-Dependent DFT (TD-DFT)Simulation of electronic absorption (UV-Vis) spectra to aid in the assignment of experimental bands. mdpi.com

Applications in Advanced Materials Science and Organic Transformations

N-Methylthiophen-2-amine as a Versatile Synthetic Building Block

This compound serves as a potent intermediate in organic synthesis due to its dual reactivity. The nucleophilic nitrogen atom and the activatable aromatic thiophene (B33073) ring provide multiple pathways for constructing more complex molecules.

The 2-aminothiophene scaffold is a cornerstone for the synthesis of a wide array of polyfunctionalized heterocyclic compounds. researchgate.net this compound can undergo various reactions to introduce additional functional groups, leading to molecules with tailored properties. For instance, the amine group can be readily acylated to form amides, a common step in the synthesis of biologically active molecules and functional materials. mdpi.commdpi.com

One established strategy involves the reaction of 2-aminothiophene derivatives with various reagents to build fused-ring systems or introduce diverse substituents. ekb.eg A notable example is the synthesis of 3-nitro-N-aryl/alkylthiophen-2-amines, which introduces a nitro group onto the thiophene ring, further diversifying its chemical utility. beilstein-journals.org These synthetic strategies highlight the potential of this compound as a starting material for creating complex heterocyclic structures with applications in medicinal chemistry and materials science. researchgate.netbeilstein-journals.org

Table 1: Synthetic Routes to Functionalized Thiophenes

Starting Material Class Reagent(s) Product Class Potential Application
2-Aminothiophenes Nicotinoyl chloride N-(thiophen-2-yl) nicotinamides mdpi.com Fungicides mdpi.com
2-Aminothiophenes Thiophene carboxylic acid Thiophene-based pyrazole amides mdpi.com Nonlinear Optics mdpi.com
α-nitroketene N,S-acetals 1,4-dithiane-2,5-diol 3-nitro-N-substituted-2-aminothiophenes beilstein-journals.org Chemical Intermediates beilstein-journals.org

The bifunctional nature of this compound makes it an invaluable intermediate for building a variety of organic molecules. The secondary amine group is nucleophilic and can readily participate in reactions such as acylation and alkylation. nbinno.com This reactivity is fundamental for extending carbon chains and introducing new functionalities. nbinno.com

Simultaneously, the thiophene ring provides a platform for other transformations. It is susceptible to electrophilic aromatic substitution, allowing for the introduction of groups like halogens or nitro functionalities onto the ring. nbinno.com Furthermore, the thiophene core can participate in metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, which are powerful methods for forming new carbon-carbon bonds. nbinno.com This dual reactivity allows chemists to use this compound as a scaffold to construct complex molecular frameworks for pharmaceuticals and advanced materials. nbinno.com

Integration into Functional Materials Systems

The inherent electronic properties of the thiophene ring make this compound and its derivatives attractive candidates for integration into functional materials, particularly in the field of organic electronics.

In the architecture of perovskite solar cells (PSCs), hole-transporting materials (HTMs) play a critical role in extracting and transporting positive charge carriers (holes) generated in the perovskite layer. nih.gov Thiophene-containing compounds are widely explored for this purpose due to their excellent charge-transport properties and chemical stability. frontiersin.org The electron-rich nature of the thiophene ring facilitates efficient hole transport.

Derivatives of 2-aminothiophene, such as thiophene-based imines and conjugated molecules incorporating triphenylamine, have been successfully synthesized and tested as HTMs. frontiersin.orgbohrium.com These materials often exhibit favorable electrochemical and photophysical properties. bohrium.com The amine group is a key component, contributing to the hole-transporting capability of the molecule. nih.gov this compound can serve as a crucial building block for such HTMs, where the N-methyl group can be used to fine-tune solubility and film-forming properties, which are essential for device fabrication and performance. While complex structures are often employed, the fundamental thiophene-amine unit provides the core function for efficient hole extraction and collection in photovoltaic devices. nih.govbohrium.com

Table 2: Performance of Thiophene-Based Hole-Transporting Materials in Perovskite Solar Cells

HTM Core Structure Device Architecture Power Conversion Efficiency (PCE) Reference
Thiophene Imine p-i-n Not specified, but functional bohrium.com
Thieno[3,2-b]thiophene & Triphenylamine p-i-n up to 5.20% frontiersin.org
Anthradithiophene n-i-p up to 17.6% nih.gov

Polythiophenes are a major class of conductive polymers known for their unique electrical behavior, thermal stability, and cost-effective preparation. nih.gov 2-Aminothiophenes are recognized as important building blocks for creating oligomers and polymers for materials research. researchgate.net

This compound can be envisioned as a monomer or co-monomer in the synthesis of functional polythiophenes. The polymerization can proceed through coupling reactions involving the thiophene ring. The presence of the N-methyl group on the polymer backbone would significantly influence the material's properties. It can enhance solubility in organic solvents, which is a major advantage for solution-based processing of polymer films for electronic devices. Moreover, the amine functionality offers a site for post-polymerization modification, allowing for further tuning of the polymer's electronic or physical characteristics.

The structure of this compound, containing both a soft sulfur donor and a hard nitrogen donor, makes it an attractive candidate for use as a ligand in coordination chemistry and catalysis. researchgate.net Thiophene derivatives have been extensively studied as ligands for transition metals, where the sulfur atom can coordinate to the metal center. researchgate.net

The presence of the amine group allows for the formation of stable chelate rings with metal ions, enhancing the stability and modifying the reactivity of the resulting metal complex. Research has shown that amine-containing ligands are crucial for a variety of catalytic reactions, and secondary amines, such as that in this compound, can have a particularly favorable influence on the properties of a catalyst. wayne.edu For example, thiophene-amine derivatives have been used to create mixed-ligand mercury(II) complexes, demonstrating their coordination capabilities. sarpublication.com The development of catalysts based on this compound could lead to new applications in organic transformations. sarpublication.com

Derivatization for Analytical and Research Purposes

Derivatization is a chemical modification process used to convert a compound into a product of similar structure, called a derivative, which has properties that are more suitable for a specific analytical technique. For a compound like this compound, which may lack certain desirable analytical characteristics in its native form, derivatization serves as a crucial tool for both qualitative and quantitative analysis in research settings. This process can enhance detectability, improve separation efficiency, and enable the resolution of stereoisomers.

The separation of enantiomers is a significant challenge in analytical chemistry, particularly in the pharmaceutical and biological sciences where the stereochemistry of a molecule can dictate its biological activity. When direct separation on a chiral stationary phase (CSP) is not optimal, an indirect method involving pre-column derivatization with a chiral derivatizing agent (CDA) is employed. chiralpedia.com This strategy involves reacting the racemic amine with a single, pure enantiomer of a CDA to form a pair of diastereomers. chiralpedia.com These resulting diastereomers possess different physicochemical properties and can be separated using standard achiral chromatographic techniques, such as high-performance liquid chromatography (HPLC). mdpi.com

For a secondary amine like this compound, a variety of CDAs are available. One of the most well-known and widely used reagents is Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA). nih.govfishersci.com Marfey's reagent reacts with primary and secondary amines to form stable diastereomeric derivatives. researchgate.net The D-amino acid derivatives typically exhibit stronger intramolecular bonding, making them less polar and thus more retained on reversed-phase columns, leading to their elution after the corresponding L-derivatives. fishersci.com This difference in retention time allows for their separation and quantification.

The success of this indirect method hinges on several factors: the CDA must be enantiomerically pure, and the derivatization reaction must proceed to completion without causing racemization of either the analyte or the reagent. chiralpedia.com Other chiral reagents developed for the resolution of amines include those with fluorescent properties, such as 4-(2-carboxypyrrolidin-1-yl)-7-nitro-2,1,3-benzoxadiazole (NBD-Pro), which create fluorescent diastereomers that can be resolved on reversed-phase columns and detected with high sensitivity. researchgate.net The choice of CDA depends on the specific structure of the amine and the analytical instrumentation available.

This compound, like many small aliphatic and aromatic amines, lacks a strong native chromophore or fluorophore, making its detection at low concentrations by HPLC with UV-Visible or fluorescence detectors challenging. thermofisher.com Chemical derivatization is a powerful technique to overcome this limitation by attaching a molecule that imparts strong UV absorption or fluorescence properties. thermofisher.comresearchgate.net This pre-column modification significantly enhances detection sensitivity and selectivity. thermofisher.com

Several reagents are commonly used for the derivatization of amines to improve their detection in HPLC. These reagents react with the amine functional group to form a stable, highly detectable derivative. researchgate.netnih.gov For mass spectrometric (MS) detection, particularly in liquid chromatography-mass spectrometry (LC-MS), derivatization can improve chromatographic separation of polar analytes on reversed-phase columns and enhance ionization efficiency, leading to lower limits of detection. nih.govchemrxiv.org For instance, derivatization can increase the hydrophobicity of a polar amine, improving its retention, and can introduce a readily ionizable group, boosting the signal in the mass spectrometer. nih.gov

Below is a table summarizing common derivatizing agents for amines and their benefits for analytical detection.

Derivatizing AgentAbbreviationFunctional Group TargetedDetection MethodKey Advantages
Dansyl chlorideDNS-ClPrimary & Secondary AminesFluorescence, MSForms stable, highly fluorescent derivatives; improves ionization efficiency in MS. nih.gov
Dabsyl chlorideDABS-ClPrimary & Secondary AminesUV-VisibleCreates a strongly absorbing chromophore, allowing for detection in the visible region (around 450 nm). researchgate.net
9-Fluorenylmethyl chloroformateFMOC-ClPrimary & Secondary AminesFluorescence, UVReacts rapidly to form stable, fluorescent derivatives suitable for reversed-phase HPLC. thermofisher.comnih.gov
o-PhthalaldehydeOPAPrimary Amines (with a thiol)FluorescenceReacts quickly under mild conditions to yield highly fluorescent isoindole products. thermofisher.comnih.gov
Phenyl isothiocyanatePITCPrimary & Secondary AminesUVForms phenylthiourea derivatives that have strong UV absorbance. thermofisher.com

Development of Specialty Chemicals and Advanced Reagents

This compound belongs to the class of thiophene derivatives, which are fundamental building blocks in the synthesis of a wide array of specialty chemicals and advanced organic materials. nih.gov The thiophene ring is an important structural motif in organic electronics, medicinal chemistry, and dye synthesis due to its unique electronic properties and reactivity. nih.govnih.gov The presence of a reactive secondary amine group on the thiophene ring makes this compound a versatile intermediate for constructing more complex molecular architectures. google.com

In the field of materials science, thiophene-based compounds are precursors to conjugated polymers and small molecules used in organic light-emitting diodes (OLEDs), organic solar cells, and field-effect transistors. nih.gov The ability to functionalize the thiophene core via the amine group allows for the fine-tuning of the electronic and physical properties of the resulting materials.

In medicinal chemistry and drug discovery, the thiophene-amine scaffold is present in numerous biologically active compounds. Thiophene derivatives are explored for a range of therapeutic applications, and the N-methyl-2-aminothiophene structure can serve as a starting point for the synthesis of new pharmaceutical agents. google.com Chemical suppliers list this compound and its salts as building blocks, underscoring their role in research and development for creating novel organic molecules. minakem.comenamine.netenamine.net Its utility lies in its capacity to participate in various organic reactions, such as N-acylation, N-alkylation, and palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination), to generate a diverse library of derivative compounds for screening and development. mdpi.com

Conclusion and Future Research Directions

Synthesis and Reactivity of N-Methylthiophen-2-amine: A Consolidated Overview

While specific literature detailing the synthesis and reactivity of this compound is limited, its chemical behavior can be inferred from the well-established chemistry of 2-aminothiophenes and secondary amines. The synthesis of 2-aminothiophenes is most notably achieved through the Gewald reaction. This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to yield a polysubstituted 2-aminothiophene. nih.gov To obtain an N-methylated product, a post-synthesis N-alkylation of the primary 2-aminothiophene could be performed, for example, using an appropriate methylating agent like iodomethane. libretexts.org

The reactivity of this compound is governed by two primary features: the nucleophilic secondary amine and the electron-rich thiophene (B33073) ring. The lone pair of electrons on the nitrogen atom makes it a potent nucleophile and a weak base. As such, it is expected to readily undergo reactions typical of secondary amines, including acylation and alkylation.

N-Acylation: Reaction with acyl chlorides or acid anhydrides would yield the corresponding N-acetylated thiophene, an amide. This reaction is a common method for protecting the amine group or for synthesizing more complex amide structures.

N-Alkylation: Further alkylation of the secondary amine can occur with alkyl halides, though this can be difficult to control and may lead to the formation of a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. libretexts.orgmsu.edu

The thiophene ring itself is an aromatic heterocycle that is highly susceptible to electrophilic aromatic substitution. The amino group (-NHCH₃) is an activating group, directing incoming electrophiles primarily to the C5 position, which is para to the amine, and to a lesser extent, the C3 position (ortho). The electron-donating nature of the nitrogen atom enhances the electron density of the ring, making it more reactive than thiophene itself.

Below is a table summarizing the expected reactivity of this compound.

Reaction Type Reagent(s) Expected Product Functional Group Involved
N-AcylationAcid Chloride (e.g., Acetyl chloride)N-acyl-N-methylthiophen-2-amineSecondary Amine
N-AlkylationAlkyl Halide (e.g., Methyl iodide)N,N-dimethylthiophen-2-amineSecondary Amine
SulfonationSulfonyl ChlorideN-methyl-N-(thiophen-2-yl)sulfonamideSecondary Amine
Electrophilic HalogenationN-Bromosuccinimide (NBS)N-methyl-5-bromothiophen-2-amineThiophene Ring
NitrationNitrating agentsN-methyl-5-nitrothiophen-2-amineThiophene Ring

Emerging Research Opportunities in the Field of Thiophene-Amine Chemistry

The chemistry of thiophene-amines is a burgeoning field with significant potential for new discoveries and applications. Research is increasingly focused on developing novel synthetic methodologies and exploring the unique properties of these compounds for advanced applications.

One of the most promising areas is the development of green and efficient synthetic methods . Multicomponent reactions, such as the Gewald synthesis, continue to be optimized using environmentally benign solvents (like water), organocatalysts, and microwave-assisted techniques to improve yields, reduce reaction times, and simplify purification processes. nih.gov These advancements make the synthesis of complex thiophene-amine libraries more accessible for screening in various applications.

In materials science , thiophene-amine derivatives are being investigated as building blocks for functional organic materials. The electron-rich nature of the thiophene ring combined with the versatile chemistry of the amine group allows for the creation of novel covalent organic frameworks (COFs) and polymers. These materials exhibit interesting photophysical and electronic properties, opening up opportunities in areas such as:

Photocatalysis: Thiophene-based frameworks can act as heterogeneous photocatalysts for organic transformations.

Organic Electronics: The semiconducting properties of polythiophenes can be tuned by incorporating amine functionalities, leading to new materials for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

In medicinal chemistry , the 2-aminothiophene scaffold is recognized as a "privileged structure" due to its presence in numerous biologically active compounds. semanticscholar.org Emerging research focuses on synthesizing novel N-substituted and ring-functionalized 2-aminothiophenes to explore new therapeutic avenues. These derivatives are being designed and screened as potential inhibitors for various biological targets, leveraging the ability of the thiophene-amine core to participate in diverse intermolecular interactions within protein binding sites.

Future Challenges and Prospects in Synthetic, Mechanistic, and Applications-Oriented Studies

Despite the significant progress in thiophene-amine chemistry, several challenges remain, which also represent future research prospects.

Synthetic Challenges and Prospects: A primary challenge lies in the regioselective functionalization of the thiophene ring. While the activating nature of the amine group strongly directs substitution to the C5 position, achieving selective substitution at other positions (C3 or C4) remains a significant hurdle. Future research will likely focus on developing advanced synthetic methods, such as directed metalation-functionalization sequences or novel catalytic systems, to gain precise control over substitution patterns. Furthermore, the development of more atom-economical and sustainable synthetic routes that avoid harsh reagents and minimize waste is a continuous goal.

Mechanistic Challenges and Prospects: A deeper mechanistic understanding of key synthetic transformations is crucial for optimizing reaction conditions and expanding their scope. For instance, while the Gewald reaction is widely used, its mechanism can be complex and substrate-dependent. Future studies employing computational modeling and advanced spectroscopic techniques could provide detailed insights into the reaction pathways, intermediates, and transition states. This knowledge will be instrumental in overcoming current limitations, such as restricted substrate scope or low yields with certain starting materials.

Applications-Oriented Challenges and Prospects: In the realm of applications , a major challenge is translating the promising properties of novel thiophene-amine derivatives into practical devices and therapeutic agents. In materials science, this involves improving the stability, processability, and performance of thiophene-based electronic materials. In medicinal chemistry, the challenge is to design molecules with high potency and selectivity for their biological targets while maintaining favorable pharmacokinetic properties. The prospect of using computational chemistry and machine learning to predict the properties of virtual thiophene-amine libraries could accelerate the discovery of lead compounds for both materials and pharmaceutical applications. The continued exploration of these versatile compounds holds great promise for advancements in sustainable chemistry, advanced electronics, and human health.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-methylthiophen-2-amine, and how can they be optimized for yield and purity?

  • Answer : Two primary methods are widely used:

  • Reductive Amination : React thiophen-2-amine with formaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) under mild conditions. Excess methylamine can improve yield by shifting equilibrium .
  • Nucleophilic Substitution : Substitute a leaving group (e.g., chloride) on thiophen-2-ylmethyl derivatives with methylamine. Use a base like triethylamine to neutralize by-products .
    • Optimization : Employ continuous flow reactors for scalability and monitor reaction progress via TLC or HPLC. Purify via column chromatography using silica gel and a hexane/ethyl acetate gradient .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Answer : Essential techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl group integration at δ ~2.5 ppm). Use 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns .
  • X-ray Crystallography : For unambiguous structural confirmation, particularly if novel derivatives are synthesized .
    • Validation : Compare experimental data with literature values for known analogs (e.g., melting points, Rf values) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and purification steps .
  • Waste Disposal : Segregate chemical waste in labeled containers and engage certified agencies for disposal. Avoid aqueous release due to potential environmental toxicity .
  • Emergency Measures : In case of skin contact, rinse immediately with water for 15 minutes. For inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., ambiguous NMR assignments) be resolved for this compound derivatives?

  • Answer :

  • 2D NMR Techniques : Utilize NOESY or ROESY to identify spatial correlations between protons, distinguishing regioisomers .
  • Computational Modeling : Compare experimental chemical shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) .
  • Crystallographic Validation : Resolve ambiguities via single-crystal X-ray diffraction, as demonstrated for structurally related thiophen-2-amines .

Q. What strategies are effective in optimizing reaction conditions for this compound under green chemistry principles?

  • Answer :

  • Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) or ethanol to reduce toxicity .
  • Catalysis : Explore heterogeneous catalysts (e.g., Pd/C) for reductive amination to minimize metal leaching .
  • Microwave-Assisted Synthesis : Reduce reaction time and energy consumption by 50–70% compared to conventional heating .

Q. How can computational methods predict the reactivity and stability of this compound in complex reaction systems?

  • Answer :

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Compute activation energies for competing pathways .
  • Molecular Dynamics (MD) Simulations : Model solvation effects and transition states in solvent environments .
  • Software Tools : Use Gaussian, VASP, or Materials Studio for property prediction and reaction mechanism elucidation .

Q. What methodologies are recommended for evaluating the biological activity of this compound derivatives?

  • Answer :

  • In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC/MBC) or measure enzyme inhibition (e.g., IC₅₀ for kinases) .
  • ADMET Profiling : Use Caco-2 cell models for permeability studies and hepatic microsomes for metabolic stability .
  • Docking Studies : Perform molecular docking (AutoDock, Schrödinger) to identify potential protein targets (e.g., binding to bacterial FabH enzymes) .

Q. How should researchers address nitrosamine impurity risks in this compound synthesis?

  • Answer :

  • Testing Protocols : Conduct LC-MS/MS analysis with limits of detection (LOD) ≤ 1 ppm. Use NDMA (N-nitrosodimethylamine) as a reference standard .
  • Mitigation : Avoid nitrite-containing reagents and implement in-process controls (e.g., pH monitoring to prevent amine nitrosation) .
  • Documentation : Submit impurity profiles and root-cause analyses to regulatory bodies if thresholds are exceeded .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N-methylthiophen-2-amine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.